REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]2([OH:24])C(=O)NC(=O)NC2=O)=[CH:9][C:8]=1[O:25][CH3:26]>O>[NH2:6][C:7]1[C:8]([O:25][CH3:26])=[CH:9][C:10]([CH:15]=[O:24])=[CH:11][C:12]=1[O:13][CH3:14]
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Name
|
|
Quantity
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28 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid
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Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1OC)C1(C(NC(NC1=O)=O)=O)O)OC
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Name
|
ice
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred until evolution of gas
|
Type
|
CUSTOM
|
Details
|
(about 15-20 minutes)
|
Duration
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17.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
Resinous polymerization products
|
Type
|
CUSTOM
|
Details
|
were separated by a filtration over a pad of 15 g of celite
|
Type
|
STIRRING
|
Details
|
While stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
the filtrate was treated with 63.6 g of potassium carbonate powder until neutral
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted three times with 50 ml of ethyl acetate each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was dried up to constant weight in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=O)C=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |